molecular formula C7H16ClNO2 B1378780 4-Amino-2,4-dimethylpentanoic acid hydrochloride CAS No. 1796942-55-6

4-Amino-2,4-dimethylpentanoic acid hydrochloride

Cat. No.: B1378780
CAS No.: 1796942-55-6
M. Wt: 181.66 g/mol
InChI Key: IJVLJEGKBWBNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,4-dimethylpentanoic acid hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl It is known for its unique structure, which includes an amino group and a carboxylic acid group attached to a branched carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,4-dimethylpentanoic acid hydrochloride typically involves the reaction of 2,4-dimethylpentanoic acid with ammonia or an amine source under controlled conditions. The process may include steps such as esterification, amidation, and hydrolysis to achieve the desired product. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common to achieve the required specifications for commercial use .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,4-dimethylpentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-2,4-dimethylpentanoic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Amino-4-methylpentanoic acid
  • 2-Amino-4,4-dimethylpentanoic acid
  • 2-Amino-4-methylpentanoic acid

Comparison: 4-Amino-2,4-dimethylpentanoic acid hydrochloride is unique due to its specific branching and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-amino-2,4-dimethylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(6(9)10)4-7(2,3)8;/h5H,4,8H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVLJEGKBWBNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,4-dimethylpentanoic acid hydrochloride
Reactant of Route 2
4-Amino-2,4-dimethylpentanoic acid hydrochloride
Reactant of Route 3
4-Amino-2,4-dimethylpentanoic acid hydrochloride
Reactant of Route 4
4-Amino-2,4-dimethylpentanoic acid hydrochloride
Reactant of Route 5
4-Amino-2,4-dimethylpentanoic acid hydrochloride
Reactant of Route 6
4-Amino-2,4-dimethylpentanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.